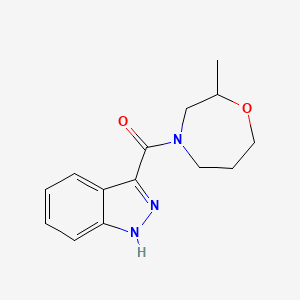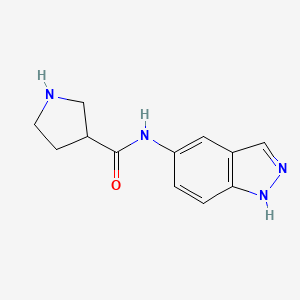
N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide
Overview
Description
N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rho Kinase Inhibitors : Derivatives of N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide were designed and synthesized, demonstrating good activities against ROCK I, a protein kinase. These compounds showed vasorelaxant activity in rat basilar artery ring, suggesting potential applications in treating cardiovascular diseases (Yao et al., 2018).
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors : Novel N-substituted indazole-3-carboxamide derivatives were synthesized and evaluated as inhibitors of PARP-1. This enzyme is a target for cancer therapy, and one compound showed protective action against diabetes induced by a diabetogenic agent in rats (Patel et al., 2012).
AKT Inhibition Activity : A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their derivatives were synthesized and evaluated for their Akt kinase activity, important in cancer research (Gogireddy et al., 2014).
Monoamine Oxidase B (MAO-B) Inhibitors : Indazole- and indole-carboxamides, including derivatives of this compound, were found to be highly potent, selective, and reversible inhibitors of MAO-B, an enzyme relevant in neurological disorders (Tzvetkov et al., 2014).
Anticancer Agents : Indazole-based diarylurea derivatives, including compounds related to this compound, were designed targeting c-kit and showed promising anticancer activities, especially against colon cancer and melanoma cell lines (Chu et al., 2017).
Anti-inflammatory and Analgesic Activity : Some derivatives of this compound were synthesized and evaluated for anti-inflammatory and analgesic activity (Reddy et al., 2015).
Properties
IUPAC Name |
N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(8-3-4-13-6-8)15-10-1-2-11-9(5-10)7-14-16-11/h1-2,5,7-8,13H,3-4,6H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYYBPDKHKVCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)
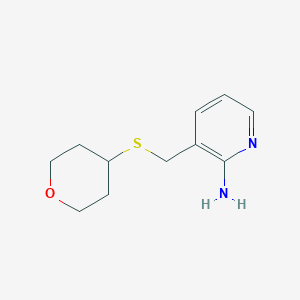
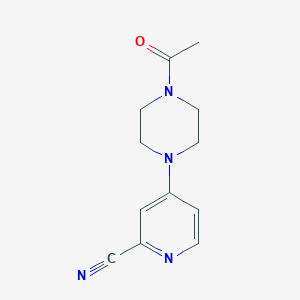
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)
![3-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]propane-1-sulfonamide](/img/structure/B7568725.png)
![4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid](/img/structure/B7568731.png)
![(E)-2-cyano-N-[4-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B7568734.png)
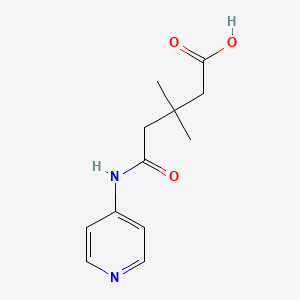
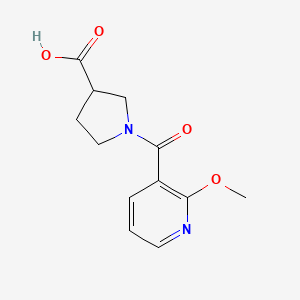
![1-(4-Chlorophenyl)-3-[3-methoxypropyl(methyl)amino]propan-1-one](/img/structure/B7568776.png)
![N-[3-(pyrrolidin-1-ylmethyl)phenyl]methanesulfonamide](/img/structure/B7568777.png)
